molecular formula C3H8ClNS B153559 Thiazolidine hydrochloride CAS No. 14446-47-0

Thiazolidine hydrochloride

Cat. No. B153559
CAS RN: 14446-47-0
M. Wt: 125.62 g/mol
InChI Key: MPGQQQKGAXDBDN-UHFFFAOYSA-N
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Description

Thiazolidine hydrochloride is a heterocyclic compound that has garnered significant interest due to its diverse biological properties and potential applications in medicinal chemistry. Thiazolidine motifs are five-membered rings containing sulfur and nitrogen atoms, which are key structural features in various natural and bioactive compounds. The presence of sulfur in the first position and nitrogen in the third position of the ring structure is known to enhance pharmacological properties, making thiazolidines valuable in drug synthesis and design .

Synthesis Analysis

The synthesis of thiazolidine derivatives has been approached through various methods, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry techniques. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity. For instance, a one-pot three-component reaction has been developed to synthesize thiazolidinones by reacting 2-amino-1-phenylethanone hydrochloride with an aromatic aldehyde and mercaptoacetic acid, demonstrating excellent chemoselectivity and yield . Additionally, eco-friendly synthesis methods using ionic liquids as catalysts have been reported, which offer advantages such as high yields, mild reaction conditions, and minimal environmental impact .

Molecular Structure Analysis

Thiazolidine derivatives exhibit a wide range of molecular structures, which contribute to their diverse biological activities. The core thiazolidine ring can be functionalized with various substituents, leading to compounds with different pharmacological profiles. For example, thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated as influenza neuraminidase inhibitors, showcasing the versatility of the thiazolidine scaffold in drug design .

Chemical Reactions Analysis

Thiazolidine derivatives participate in a variety of chemical reactions, which are crucial for their biological activity and therapeutic applications. The synthesis of thiazolidin-4-yl-1,3,4-oxadiazoles involves two sequential multicomponent reactions, demonstrating the potential of thiazolidines in complex molecule construction . Moreover, the diastereoselective addition of chlorotitanium enolates of N-acyl thiazolidinethiones to O-methyl oximes has been reported, highlighting the synthetic utility of thiazolidines in stereoselective organic synthesis .

Physical and Chemical Properties Analysis

Thiazolidine derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structure. These properties are critical for their biological activity and potential therapeutic applications. For instance, thiazolidine-2,4-dione derivatives have been explored for their interactions with key protein targets in various pathological conditions, indicating the importance of understanding their molecular interactions for drug development . Additionally, thiazolidine-4-carboxylic acid has been studied for its antioxidant properties and potential value in geriatric medicine, further underscoring the significance of the physical and chemical properties of thiazolidine derivatives .

Scientific Research Applications

Influenza Neuraminidase Inhibition

Thiazolidine-4-carboxylic acid derivatives, synthesized from L-cysteine hydrochloride, have been studied for their potential to inhibit neuraminidase of influenza A virus. These compounds have shown moderate inhibitory activity, with compound 4f being notably potent, although less so than oseltamivir. This research suggests that thiazolidine derivatives can be used in the design of novel influenza inhibitors (Yu Liu et al., 2011).

Biological Applications

Thiazolidine motifs are significant in organic synthesis and medicinal chemistry due to their diverse biological properties, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities. The sulfur content in thiazolidine enhances pharmacological properties, making them valuable in drug design. Various synthetic approaches, including green chemistry, are employed to improve their selectivity and pharmacokinetic activity (Nusrat Sahiba et al., 2020).

Antimalarial Activity

A study on 4-aminoquinoline-derived thiazolidines evaluated their antimalarial activity in vitro and in vivo. Two compounds exhibited significant suppression of parasitaemia, and all analogues formed a strong complex with haematin, inhibiting β-haematin formation, suggesting a potential action on heme polymerization (V. Solomon et al., 2013).

Charge Transfer Interactions

Spectrophotometric studies on thiazolidine and its interactions with various π-acceptors like DDQ, CHL, and TCNQ in methanol solvent revealed stable complexes. These interactions have applications in medical conditions such as diabetes, cancer, and microbial infections (J. Al-Humaidi et al., 2021).

Synthetic and Medicinal Perspective

Thiazolidinone, a derivative of thiazolidine, is studied for its broad range of pharmacological activities including anti-cancer, anti-diabetic, and anti-microbial properties. Newer synthetic methods are being developed to explore these biological activities, highlighting the clinical significance of the thiazolidinone scaffold (Sundeep Kaur Manjal et al., 2017).

Antioxidant and Anticancer Activity

Thiazolidine derivatives synthesized from L-cysteine have shown potential antioxidant properties and activity against breast cancer. This study involved complex synthesis processes, demonstrating the versatility of thiazolidine in medicinal chemistry (2022).

Safety And Hazards

Thiazolidine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

Thiazolidine chemistry has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . This study offers a catalyst-free alternative to click chemistry for conjugating sensitive biomolecules . The thiazolidine click reaction is expected to be introduced to the forefront of bioconjugation reactions .

properties

IUPAC Name

1,3-thiazolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS.ClH/c1-2-5-3-4-1;/h4H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGQQQKGAXDBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
A Karthikeyan, M Muthukkumar, K Nagaraj… - Zeitschrift für …, 2023 - degruyter.com
… DFT calculations of 2-Imino-4-oxo-1,3-thiazolidine hydrochloride (IOTH) were performed with the use of B3LYP and the 6-311+G(2d,p) basis set. Frontier molecular orbitals, mapped …
Number of citations: 0 www.degruyter.com
H Sakashita, F Akahoshi, H Kitajima… - Bioorganic & medicinal …, 2006 - Elsevier
Dipeptidyl peptidase-IV (DPP-IV) inhibitors, or glucagon-like peptide-1 (GLP-1) enhancers, are looked to as a potential new class of antidiabetic agents. In particular, potent and long-…
Number of citations: 39 www.sciencedirect.com
RV Ananthamurthy, ΒVR MURTHY - Zeitschrift für Kristallographie …, 1975 - degruyter.com
The crystal structure of 2-imino-4-oxo-l, 3-thiazolidine hydrochloride C3H5N2SOCI has been determined by x-ray diffraction methods by threedimensional Patterson synthesis using …
Number of citations: 2 www.degruyter.com
G Cui, X Zhang, Y Zhu, C Chen, Z Gao… - Journal of Materials …, 2023 - pubs.rsc.org
… Herein, we propose an interfacial engineering strategy to passivate the surface defects of WBG perovskite films by employing 1,3-thiazolidine hydrochloride (ThHCl). The ThHCl …
Number of citations: 0 pubs.rsc.org
RD Westland, MH Lin, RA Cooley Jr… - Journal of Medicinal …, 1973 - ACS Publications
… 3-[5-(Pentylthio)pentyl]thiazolidine hydrochloride (43) resulted in 92% survival (30-day) of the mice when given po at 125 mg/kg(0.2 … 3-(5-Chk>ropentyl)thiazolidine Hydrochloride (V, = …
Number of citations: 22 pubs.acs.org
RV Ananthamurthy, MR Udupa… - Zeitschrift für …, 1973 - degruyter.com
… 2-Imino-4-oxo-l, 3-thiazolidine hydrochloride,(LHC1), is prepared by treating L with 6N HCl. Very good colourless needle-shaped crystals of L and prismatic crystals of are obtained by …
Number of citations: 5 www.degruyter.com
A Guirado, R Andreu, B Martiz, D Bautista… - Tetrahedron, 2006 - Elsevier
… ]-2-phenyl-2-oxazoline 5e, (Z)-3-benzyl-4-benzamido-2-phenylimino-1,3-oxazolidine hydrochloride 7a and (Z)-3-benzyl-4-benzamido-2-phenylimino-1,3-thiazolidine hydrochloride 7b …
Number of citations: 12 www.sciencedirect.com
J Wu, Y Duan, J Cui, Y Dong, H Li… - Journal of radiation …, 2019 - academic.oup.com
… In this study, a novel compound (thiazolidine hydrochloride, TZC01) was synthesized by structural modification of zingerone. The effects of TZC01 on preventing intestinal injury from …
Number of citations: 10 academic.oup.com
FE King, JW Clark-Lewis, GR Smith… - Journal of the Chemical …, 1959 - pubs.rsc.org
… thiazolidine hydrochloride, an intermediate applicable to the synthesis of a D-penicillamine … derivative, was converted by acetone into the thiazolidine hydrochloride, mp 198" (decomp.) . …
Number of citations: 0 pubs.rsc.org
N Kumar, SR Devineni, K Aggile, PR Gajjala… - Research on Chemical …, 2018 - Springer
… of compound 6 and thiazolidine hydrochloride 7. We preferred 1-… derivative 6 and thiazolidine hydrochloride was attempted in … Therefore, free base of thiazolidine hydrochloride was …
Number of citations: 11 link.springer.com

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